molecular formula C25H31BrN2O2S B13760624 Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide CAS No. 26058-51-5

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide

Cat. No.: B13760624
CAS No.: 26058-51-5
M. Wt: 503.5 g/mol
InChI Key: CUHZJLGLMGNJRB-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium bromide (QAC) characterized by a phenethyl backbone, dimethyl groups, and a unique substituent: a 2-(N-methyl-alpha-2-thienylmandelamido)ethyl chain. The thienylmandelamido moiety introduces aromatic and heterocyclic features, distinguishing it from conventional aliphatic QACs. QACs are widely used as antibacterial agents due to their ability to disrupt bacterial cell membranes via electrostatic interactions, leading to cell lysis . The structural complexity of this compound may enhance its antimicrobial efficacy and polymer compatibility compared to simpler QACs.

Properties

CAS No.

26058-51-5

Molecular Formula

C25H31BrN2O2S

Molecular Weight

503.5 g/mol

IUPAC Name

2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-dimethyl-(2-phenylethyl)azanium;bromide

InChI

InChI=1S/C25H31N2O2S.BrH/c1-26(17-19-27(2,3)18-16-21-11-6-4-7-12-21)24(28)25(29,23-15-10-20-30-23)22-13-8-5-9-14-22;/h4-15,20,29H,16-19H2,1-3H3;1H/q+1;/p-1

InChI Key

CUHZJLGLMGNJRB-UHFFFAOYSA-M

Canonical SMILES

CN(CC[N+](C)(C)CCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide typically involves the alkylation of amines. This process can be challenging due to the tendency of amines to undergo multiple alkylations, leading to a mixture of products . The reaction generally involves the use of an alkyl halide, such as methyl iodide, in the presence of a base to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of these reactions by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide exerts its effects involves interactions with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and other QACs from the evidence:

Compound Name Key Substituents Aromatic Features Reference
Target Compound Phenethyl, 2-(N-methyl-alpha-2-thienylmandelamido)ethyl Thienyl, phenyl -
Dimethyl octyl aminoethyl ammonium bromide Octyl chain None (aliphatic)
Trimethylphenylammonium bromide Phenyl group Phenyl
Cetyldimethylethylammonium bromide Cetyl (C16) chain None (aliphatic)
Benzyltrimethylammonium bromide Benzyl group Phenyl

Key Observations :

  • Aliphatic vs. Aromatic Chains : Aliphatic QACs (e.g., octyl, cetyl) rely on hydrophobic interactions for antibacterial activity, while aromatic QACs (e.g., benzyl, thienyl) may enhance membrane penetration via π-π stacking .

Antibacterial Efficacy

QACs demonstrate concentration-dependent antibacterial activity. Evidence from similar compounds:

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
Octyl-QDED (3 phr in ABS) 8–16 16–32
Cetyldimethylethylammonium bromide <10 <10
Benzyltrimethylammonium bromide 32–64 64–128

Inferences for the Target Compound :

  • The thienyl group may enhance activity against Gram-positive bacteria (e.g., S. aureus) due to improved membrane interaction .
  • The mandelamido moiety could introduce additional hydrogen-bonding interactions, broadening the spectrum of activity.

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